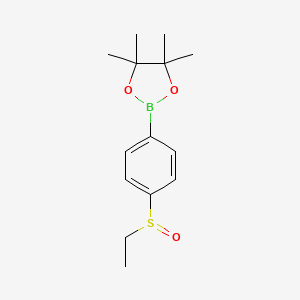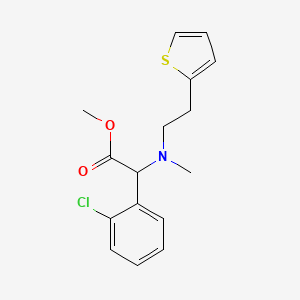![molecular formula C38H56O2P2 B12296873 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a chiral diphosphine ligand commonly used in organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable component in various catalytic processes, particularly in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethoxybiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Preparation of 2-bromo-6,6’-dimethoxybiphenyl: This intermediate is synthesized by bromination of 6,6’-dimethoxybiphenyl using bromine in the presence of a catalyst.
Formation of the phosphine ligand: The 2-bromo-6,6’-dimethoxybiphenyl is then reacted with dicyclohexylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide to form the desired diphosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Substitution: Metal complexes such as palladium or platinum complexes under inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New metal-ligand complexes with different ligands replacing the original phosphine groups.
Scientific Research Applications
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is widely used in scientific research, particularly in the following areas:
Chemistry: As a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of enzyme mimetics and the development of biomimetic catalysts.
Industry: Used in the production of fine chemicals and materials through catalytic processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating the catalytic cycle. The chiral nature of the ligand allows for enantioselective catalysis, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Similar structure but lacks the methoxy groups.
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Similar ligand with different substituents on the biphenyl backbone.
Uniqueness
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is unique due to the presence of methoxy groups on the biphenyl backbone, which can influence the electronic properties of the ligand and its coordination behavior with metals. This can result in different catalytic activities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C38H56O2P2 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C38H56O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-32H,3-14,17-24H2,1-2H3 |
InChI Key |
GPCJHPFJVIOTLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


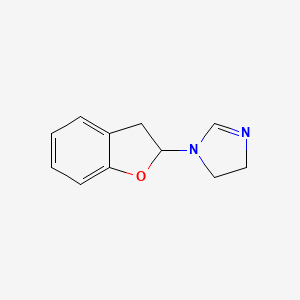
![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
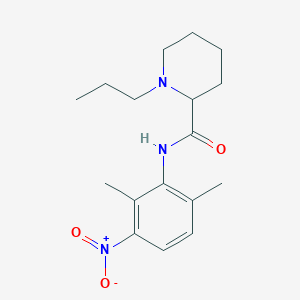
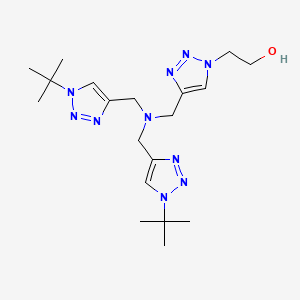
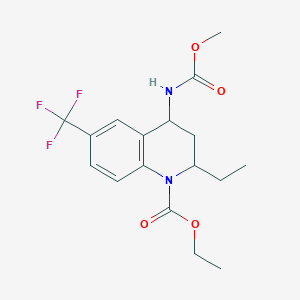
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)




